

Application of THDP17 in the Investigation of Glutaminase-Dependent Cancers

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Compound of Interest

Compound Name: THDP17

Cat. No.: B15577460

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Introduction

Glutamine addiction is a metabolic hallmark of many cancers, where malignant cells exhibit an increased reliance on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1] Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, is a critical gateway for glutamine utilization and has emerged as a promising therapeutic target in oncology.[2] **THDP17**, a thiourea derivative, has been identified as a partial uncompetitive inhibitor of glutaminase.[3] While its initial characterization was in the context of hepatic encephalopathy, its mechanism of action suggests potential utility in the study and therapeutic targeting of glutaminase-dependent cancers.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **THDP17** to investigate glutaminase-dependent cancers. The protocols are based on established methodologies for evaluating glutaminase inhibitors in cancer models and should be adapted as necessary for specific experimental systems.

Data Presentation

Quantitative Data for THDP17

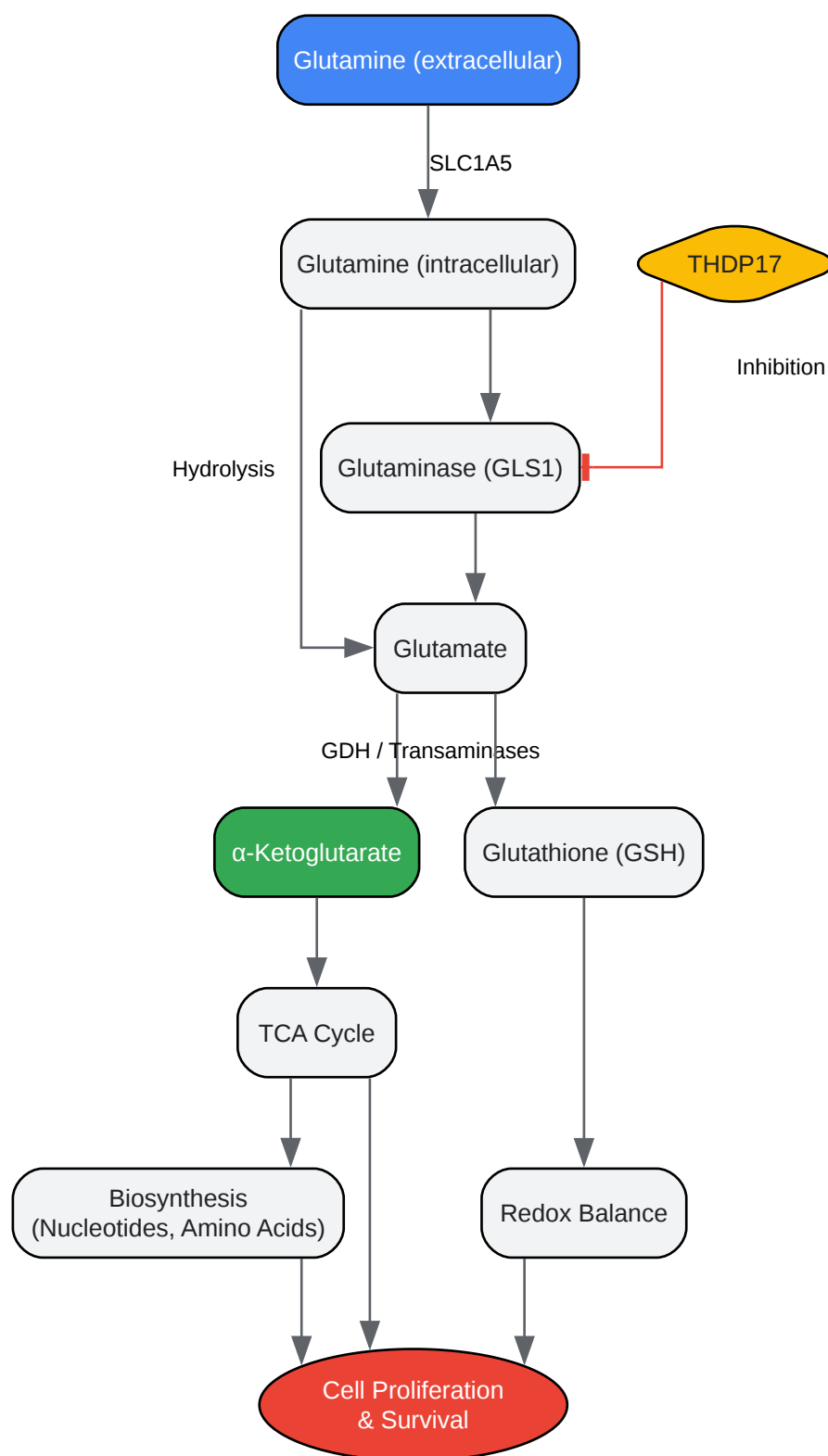
To date, quantitative data for **THDP17** in the context of cancer is limited in publicly available literature. The following table summarizes the reported in vitro efficacy of **THDP17** from a study focused on hepatic encephalopathy. Researchers are encouraged to generate cancer-specific data, such as IC50 values in a panel of glutaminase-dependent cancer cell lines.

Parameter	Value	Cell Line/System	Notes	Reference
Inhibition of intestinal glutaminase activity	57.4 ± 6.7% at 10 µM	Intestinal homogenates	Demonstrates direct enzyme inhibition.	[3]
Vmax (with 10 µM THDP17)	384.62 µmol min ⁻¹	Intestinal homogenates	Partial uncompetitive inhibition kinetics observed.	[3]
Km (with 10 µM THDP17)	13.62 mM	Intestinal homogenates	Partial uncompetitive inhibition kinetics observed.	[3]
Inhibition of glutaminase activity in cell culture	18 ± 2.1% at 20 µM	Caco-2 cells	Inhibition measured by glutamate production.	[3]
Inhibition of glutaminase activity in cell culture	46 ± 3.4% at 100 µM	Caco-2 cells	Inhibition measured by glutamate production.	[3]

Note: The Caco-2 cell line, while originating from a colon adenocarcinoma, is often used as a model for the intestinal barrier and may not be representative of all glutaminase-dependent cancers. Determination of **THDP17**'s IC50 in various cancer cell lines known for their glutamine dependency (e.g., triple-negative breast cancer, certain lung and kidney cancers) is a critical next step.[4][5]

Signaling Pathways and Experimental Workflows

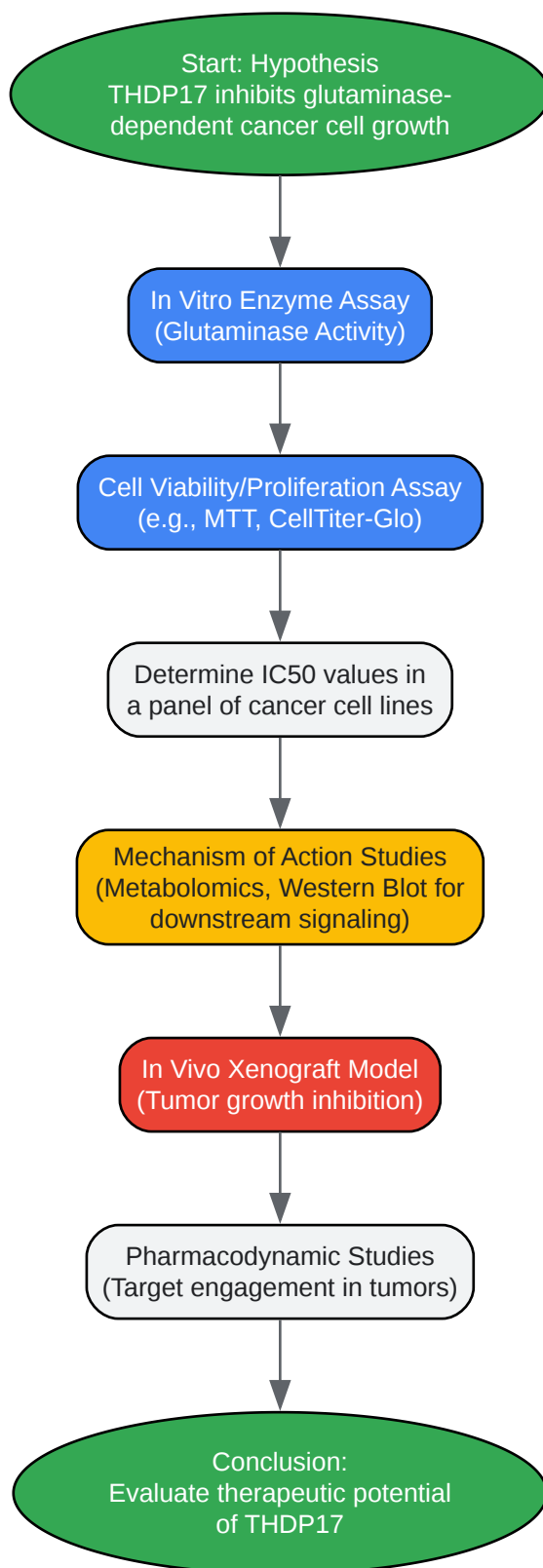
Glutaminase-Dependent Cancer Metabolism and Inhibition by THDP17

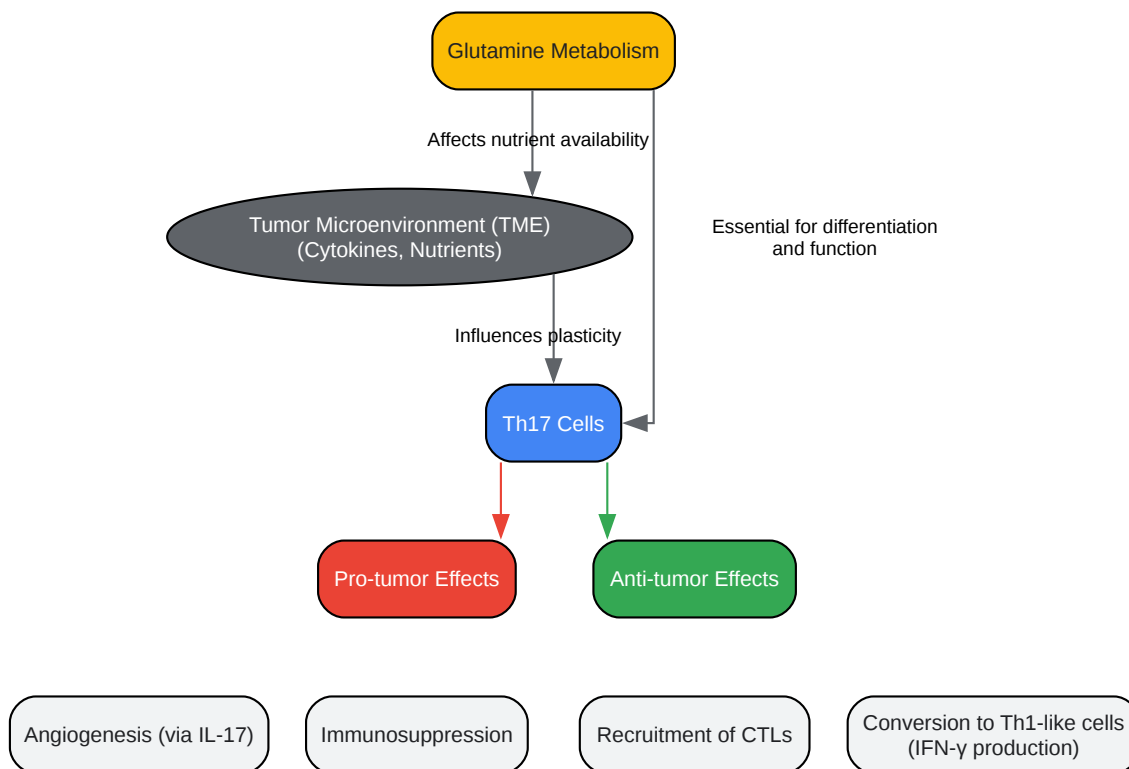


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Caption: Glutaminase (GLS1) is a key enzyme in cancer cell metabolism, converting glutamine to glutamate, which fuels the TCA cycle, biosynthesis, and maintains redox balance, ultimately promoting cell proliferation and survival. **THDP17** inhibits GLS1, disrupting these vital cellular processes.

General Workflow for Evaluating THDP17 in Glutaminase-Dependent Cancers





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- 4. Dual inhibition of glutaminase and carnitine palmitoyltransferase decreases growth and migration of glutaminase inhibition-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of glutaminase and carnitine palmitoyltransferase decreases growth and migration of glutaminase inhibition-resistant triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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